![molecular formula C28H27N5O3 B2582919 2,4-二苄基-N-异丁基-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1105227-88-0](/img/structure/B2582919.png)

2,4-二苄基-N-异丁基-1,5-二氧代-1,2,4,5-四氢[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

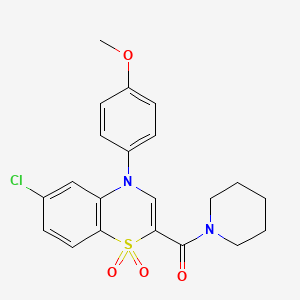

“2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a chemical compound with the molecular formula C28H27N5O3 and a molecular weight of 481.556. It is a member of the quinazoline family, which consists of a benzene ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC(C)CNC(=O)c1ccc2c(c1)n3c(nn(c3=O)Cc4ccc(cc4)C=C)n(c2=O)Cc5ccccc5 .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.0±0.5 cm3, and a molar volume of 403.3±7.0 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds. Its polar surface area is 85 Å2, and its polarizability is 58.7±0.5 10-24 cm3 .

科学研究应用

Synthesis and Characterization

The compound “AKOS004965812” has been synthesized and characterized through optimized methods. Researchers have developed convenient and efficient methodologies to obtain this compound in good yields. Techniques such as 1H- and 13C-NMR, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis have been employed to verify its structure . Additionally, single-crystal X-ray diffraction experiments have provided insights into its crystal structure .

Fluorescent Thermometry

Fluorescent temperature probes are essential tools for monitoring temperature in cells and suborganelles. The compound’s unique properties make it suitable for use in fluorescent thermometry. Researchers have explored strategies such as intramolecular rotation, polarity sensitivity, Förster resonance energy transfer, and structural changes to enhance resolution and sensitivity in intracellular/subcellular temperature detection .

Imidazole Synthesis

The compound’s structure includes an imidazole ring. Recent advances in imidazole synthesis have focused on regiocontrolled methods for constructing substituted imidazoles. These heterocycles play crucial roles in pharmaceuticals, agrochemicals, functional materials, and catalysis. Researchers have explored bond disconnections and functional group compatibility to achieve efficient imidazole synthesis .

Functional Materials and Biomedical Applications

Imidazoles find applications in functional materials, including dyes for solar cells and other optical devices. Their versatility allows for diverse uses, from pharmaceuticals to catalysis. Researchers continue to explore novel methods for synthesizing imidazoles to meet the demands of these applications .

Photoinduced Arylation and Alkylation

The compound’s structure suggests potential for photoinduced arylation or alkylation reactions. Such reactions can be useful for functionalizing molecules, including biological targets. Researchers have investigated similar compounds for their selective binding properties and potential applications .

Heavy Oil Recovery

While not directly related to the compound, heavy oil resources are estimated at billions of barrels worldwide. Developing efficient methods for heavy oil recovery is crucial. Researchers explore techniques to improve recoveries from heavy oil reservoirs, which often face challenges due to severe viscous fingering .

属性

IUPAC Name |

2,4-dibenzyl-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O3/c1-19(2)16-29-25(34)22-13-14-23-24(15-22)33-27(31(26(23)35)17-20-9-5-3-6-10-20)30-32(28(33)36)18-21-11-7-4-8-12-21/h3-15,19H,16-18H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCSJGYKKQHLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dibenzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2582842.png)

![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2582848.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2582849.png)

![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)

![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)

![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)